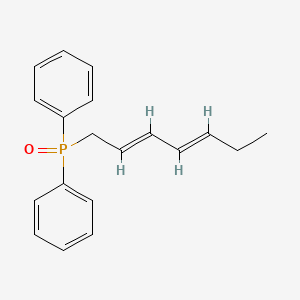

![molecular formula C₂₆H₂₇N₅O₃ B1142003 2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl CAS No. 1354695-84-3](/img/no-structure.png)

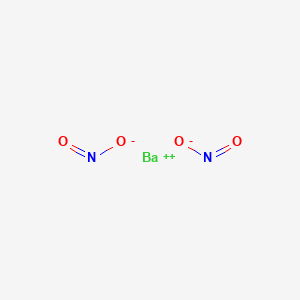

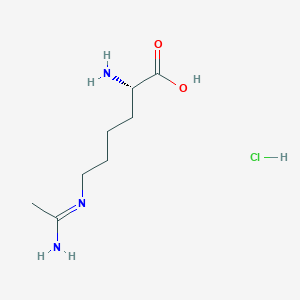

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Conformation Studies

- This compound is involved in the synthesis of novel tryptophan analogues, which are used for peptide and peptoid conformation elucidation studies. These derivatives possess a unique structure that limits the conformational flexibility of the side chain while keeping the amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Spectroscopic and Crystallographic Investigations

- Research has been conducted on Schiff base ligands related to this compound, leading to the synthesis and characterization of various derivatives. These studies include UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques, contributing significantly to the field of organic chemistry (Hayvalı, Unver, & Svoboda, 2010).

Development of Constrained Dipeptide Surrogates

- The compound is essential in creating dipeptide surrogates with aromatic side-chains, useful in studying the conformation-activity relationships of biologically active peptides. Its structure allows for the synthesis of unique amino acids, contributing to advancements in peptide chemistry (Cluzeau & Lubell, 2004).

Applications in Enzymatic Synthesis Inhibition

- Conformationally restricted analogues of amino acids, similar to this compound, have been studied as inhibitors in the enzymatic synthesis of S-adenosyl-l-methionine. These studies offer insights into the structural requirements for enzyme inhibition and contribute to the development of new pharmacological agents (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the cyclopentane ring followed by the introduction of the amino group and the methylene group. The final step involves the addition of the phenylmethoxy groups to the cyclopentane ring.", "Starting Materials": [ "Cyclopentadiene", "Benzaldehyde", "Methyl vinyl ketone", "Ammonia", "Phenylmagnesium bromide", "Bromomethyl phenyl ether", "Sodium hydride", "Benzyl chloride" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with methyl vinyl ketone to form the cyclopentene ring", "Step 2: Reduction of the carbonyl group in benzaldehyde to form benzyl alcohol", "Step 3: Formation of the Grignard reagent by reacting phenylmagnesium bromide with benzyl chloride", "Step 4: Alkylation of the cyclopentene ring with the Grignard reagent to form the cyclopentyl group", "Step 5: Introduction of the methylene group by reacting bromomethyl phenyl ether with sodium hydride to form the methylene compound, which is then reacted with the cyclopentyl group", "Step 6: Addition of ammonia to the cyclopentyl compound to form the amino group", "Step 7: Introduction of the phenylmethoxy groups by reacting the amino compound with benzaldehyde and methyl vinyl ketone in the presence of a catalyst" ] } | |

Número CAS |

1354695-84-3 |

Nombre del producto |

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl |

Fórmula molecular |

C₂₆H₂₇N₅O₃ |

Peso molecular |

457.52 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.